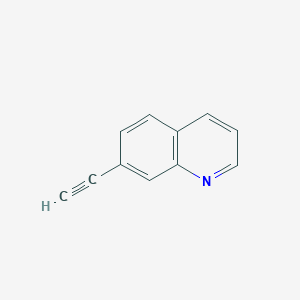

7-Ethynylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQAXHHXXPDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596601 | |

| Record name | 7-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-80-0 | |

| Record name | 7-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Ethynylquinoline and Its Derivatives

Direct Ethynylation Strategies for Quinoline (B57606) Core Functionalization

Direct ethynylation methods provide a powerful means to functionalize the quinoline scaffold. These strategies often involve transition-metal-catalyzed cross-coupling reactions or the use of highly reactive organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of arylalkynes, offering a versatile and efficient route to 7-ethynylquinoline. mdpi.com

The Sonogashira coupling reaction is a widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.org In the context of this compound synthesis, this reaction typically involves the coupling of a 7-haloquinoline (such as 7-bromoquinoline (B152726) or 7-iodoquinoline) with a suitable alkyne source. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. mdpi.com For instance, the coupling of a 7-haloquinoline with an acetylene (B1199291) derivative in the presence of a palladium catalyst and a copper(I) co-catalyst is a common approach. washington.edu

To circumvent the direct use of volatile acetylene gas, a practical two-step procedure is often utilized. This involves the initial coupling of the 7-haloquinoline with a protected alkyne, such as 2-methyl-3-butyn-2-ol. The resulting intermediate is then deprotected under basic conditions, typically using a catalytic amount of powdered sodium hydroxide (B78521) in toluene, to yield the desired n-(ethynyl)quinoline. scribd.com

The choice of the halogenated quinoline precursor can influence the reaction outcome. In cases of di-substituted quinolines containing different halogens, the reaction exhibits regioselectivity, with the more reactive halide undergoing coupling first. For example, in a 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs preferentially at the C-4 position due to the higher reactivity of the iodide substituent. libretexts.org

Table 1: Sonogashira Coupling for the Synthesis of Ethynylquinolines

| Quinoline Precursor | Alkyne | Catalyst System | Product | Yield | Reference |

| 7-Iodo-7-deaza-adenosine derivative | Phenylacetylene (B144264) | Not specified | 7-Ethynylphenyl-7-deaza-adenosine derivative | 85-95% | researchgate.net |

| 7-Iodo-7-deaza-adenosine derivative | 3-Ethynylquinoline | Not specified | This compound-7-deaza-adenosine derivative | 85-95% | researchgate.net |

| 7-Haloquinoline | 2-Methyl-3-butyn-2-ol | Palladium catalyst | n-(2-Hydroxyprop-2-yl)ethynylquinoline | Not specified | scribd.com |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | 4-Alkynyl-2-bromo-quinoline | Not specified | libretexts.org |

Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can stabilize the palladium catalyst and improve its activity. libretexts.orgscirp.org Copper(I) salts, like CuI, are frequently used as co-catalysts, although copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as alkyne homocoupling. kaust.edu.sarsc.org

The choice of base and solvent also plays a crucial role. Amine bases, such as triethylamine (B128534) (Et₃N) or diisopropanolamine (B56660) (DIPA), are commonly employed. scirp.orgresearchgate.net Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often provide good results. acs.org For instance, in the synthesis of 4-aminoquinolines via an imidoylative Sonogashira coupling, a screening of solvents indicated that DMF gave superior results. acs.org

Optimization studies often involve systematically varying these parameters to find the ideal conditions for a specific substrate. For example, in the synthesis of 2-amino-3-alkynylpyridines, the optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C. scirp.org

Table 2: Optimization of Sonogashira Reaction Conditions

| Parameter | Variation | Observation | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(CF₃COO)₂ | Pd(CF₃COO)₂ showed high efficiency | scirp.org |

| Ligand | PPh₃, Xantphos | PPh₃ is a common and effective ligand | acs.orgscirp.org |

| Co-catalyst | CuI, CuBr | Omission of Cu(I) can lead to different products or lower yields | acs.org |

| Base | Cs₂CO₃, Et₃N, DIPA | Choice of base can significantly impact yield | acs.orgresearchgate.net |

| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents often favored | acs.orgscirp.org |

| Temperature | Room Temperature to 100°C | Higher temperatures can be required for less reactive halides | scirp.orgresearchgate.net |

Sonogashira Coupling with Halogenated Quinoline Precursors

Grignard Reagent Approaches for Ethynyl (B1212043) Group Introduction

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used for forming new carbon-carbon bonds. byjus.com Their synthesis involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.org The high reactivity of Grignard reagents necessitates strict anhydrous conditions to prevent their rapid reaction with water. libretexts.orgresearchgate.net

In the context of ethynylquinoline synthesis, an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) can be reacted with a suitable quinoline electrophile. However, a more common strategy involves the preparation of a quinolinyl Grignard reagent, which is then reacted with an ethynylating agent. This approach is less direct for introducing a terminal ethynyl group.

The standard procedure for a Grignard synthesis involves three main steps: preparation of the Grignard reagent, reaction with the electrophile, and acidic workup. researchgate.net Due to their high reactivity, the intermediate Grignard reagent and the subsequent alkoxide are typically not isolated. researchgate.net

Emerging Green Chemistry Protocols in Ethynylquinoline Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. rsc.orgpjoes.com This includes the use of safer solvents, reducing waste, and employing solvent-free reaction conditions. rsc.orgresearchgate.net

Solvent-Free Synthetic Routes

Solvent-free reactions, often conducted by grinding the reactants together, offer significant environmental and economic advantages. jocpr.com This technique can lead to higher yields, increased selectivity, and simplified reaction procedures. jocpr.com While the direct application of solvent-free methods for the synthesis of this compound is not extensively documented in the provided context, the synthesis of related quinoline derivatives and other heterocyclic compounds under solvent-free conditions has been reported. researchgate.netsmolecule.com These approaches often utilize multicomponent reactions or grinding techniques to achieve the desired transformation, highlighting a promising avenue for future research in the green synthesis of ethynylquinolines. jocpr.comsmolecule.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of heterocyclic compounds, including quinoline derivatives. nih.govbenthamdirect.com This method often leads to a dramatic reduction in reaction times, enhanced product yields, and milder reaction conditions compared to conventional heating methods. nih.govthieme-connect.com

The application of microwave irradiation can be applied to various stages of quinoline synthesis. For instance, in cyclization reactions to form the quinoline core, microwave heating has been shown to increase yields substantially. One study demonstrated an increase in yield from 12% with conventional heating to 81% under microwave irradiation (Ph2O, 250 °C, 1 h). thieme-connect.com Similarly, the synthesis of chloroquinoline intermediates, which can be precursors to ethynylquinolines, has been achieved in minutes using microwave assistance. thieme-connect.comasianpubs.org A one-pot synthesis of 2,4-dichloroquinolines from anilines was reported to occur in just 50 seconds at 600 W. asianpubs.org

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the established methods for other quinolines are applicable. A plausible route would involve a microwave-assisted Sonogashira coupling reaction between a 7-haloquinoline (e.g., 7-bromoquinoline or 7-chloroquinoline) and a suitable alkyne source. The benefits of using microwave energy in such cross-coupling reactions are well-documented, typically involving shorter reaction times and improved efficiency. nih.gov Furthermore, the synthesis of the quinoline ring itself can be accelerated by microwave-induced cyclizations. thieme-connect.comlew.ro

The use of green solvents, such as ionic liquids, in combination with microwave irradiation further enhances the eco-friendliness of the synthesis. For example, the SNAr reaction of 4,7-dichloroquinoline (B193633) with phenols in the ionic liquid [bmim][PF6] under microwave energy resulted in excellent yields (72-82%) in only 10 minutes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Cyclization to form quinoline ring | 12% yield | 81% yield, 1 hour reaction time | thieme-connect.com |

| Synthesis of 7-amino-8-methylquinoline | Longer reaction time | Significant decrease in reaction time | nih.gov |

| Synthesis of 2,4-dichloroquinolines | Long reaction times | 61% yield, 50 seconds reaction time | asianpubs.org |

| SNAr of 4,7-dichloroquinoline | N/A | 72-82% yield, 10 minutes reaction time | nih.gov |

Derivatization Strategies Post-Ethynylation for Advanced Scaffolds

The terminal ethynyl group in this compound is a versatile functional handle, enabling a wide array of chemical transformations to generate complex, advanced molecular scaffolds. ontosight.ai These derivatization strategies are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

One of the most prominent derivatization methods is the cycloaddition reaction . The ethynyl group readily participates in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. vulcanchem.com This reaction is highly efficient and tolerant of various functional groups, making it a powerful tool for linking the quinoline core to other molecular fragments.

Oxidative coupling reactions provide another route to advanced structures. The oxidative dimerization of ethynylquinolines, often catalyzed by cuprous chloride, yields conjugated 1,4-bis(quinolyl)buta-1,3-diynes with excellent efficiency. researchgate.net These symmetrical structures have interesting electronic and photophysical properties.

Furthermore, the ethynyl group can act as a key component in intramolecular and intermolecular cyclization cascades to build fused polycyclic systems. Research on related alkynylquinolines has shown that they can undergo reactions to form novel heterocyclic frameworks. For example, 2-alkynylquinoline-3-carbaldehydes can react with various nucleophiles in three-component reactions to produce 1,2-dihydrobenzo[b] thieme-connect.comontosight.ainaphthyridines. vu.lt Other strategies include:

Iodine-mediated electrophilic and regioselective ring closures to synthesize pyrrolo[1,2-a]quinolines. evitachem.com

Regioselective acetalization/cyclization reactions to create furo[3,4-b]quinolines and pyrano[4,3-b]quinolines. vu.lt

Indium-promoted intermolecular dimerization of ethynylanilines to generate polysubstituted quinolines. evitachem.comacs.org

These derivatization strategies highlight the utility of the ethynyl moiety as a linchpin for constructing diverse and complex chemical architectures from a relatively simple quinoline precursor.

Table 2: Derivatization of the Ethynyl Group for Advanced Scaffolds

| Derivatization Strategy | Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| Cycloaddition (Click Chemistry) | Azides, Copper catalyst | 1,2,3-Triazoles | vulcanchem.com |

| Oxidative Dimerization | Cuprous chloride, Oxidant | 1,4-Bis(quinolyl)buta-1,3-diynes | researchgate.net |

| Electrophilic Ring Closure | Iodine | Pyrrolo[1,2-a]quinolines | evitachem.com |

| Three-Component Reaction | Primary amines, C- or P-pronuclophiles | 1,2-Dihydrobenzo[b] thieme-connect.comontosight.ainaphthyridines | vu.lt |

| Acetalization/Cyclization | Diols, Acid catalyst | Furo[3,4-b]quinolines, Pyrano[4,3-b]quinolines | vu.lt |

Reactivity and Reaction Mechanisms of 7 Ethynylquinoline

Fundamental Reaction Pathways Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions. Its reactivity is modulated by the electron-withdrawing nature of the attached sp-hybridized carbons and the quinoline (B57606) ring system.

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich alkyne, breaking one of the pi bonds to form a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.com While alkynes are generally less reactive towards electrophiles than alkenes due to the formation of a less stable vinylic carbocation, these reactions are fundamental to their chemistry. acs.orglibretexts.org

Common electrophilic addition reactions for alkynes include hydrohalogenation and halogenation.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HCl, HBr) across the triple bond typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. For a terminal alkyne like 7-ethynylquinoline, this would place the hydrogen on the terminal carbon and the halide on the carbon attached to the quinoline ring. The reaction is initiated by the electrophilic attack of the hydrogen ion. savemyexams.com

Halogenation: The addition of halogens (X₂, e.g., Br₂, Cl₂) proceeds by attacking the triple bond, leading to di- or tetra-halogenated products depending on the stoichiometry. The reaction can be polarized by the electron-rich alkyne, allowing one halogen atom to act as an electrophile. savemyexams.com

The electrophilicity of the ethynyl group in ethynyl-substituted aza-aromatics, such as ethynylpyridines, can be significantly enhanced by protonation of the ring nitrogen. acs.org This salt formation increases the electron-withdrawing effect on the alkyne, facilitating nucleophilic attack, but it also demonstrates the initial interaction with acidic electrophiles. acs.org

Table 1: Electrophilic Addition Reactions of the Ethynyl Group

| Reaction Type | Reagent(s) | Typical Product | Mechanism Steps |

| Hydrohalogenation | Hydrogen Halide (e.g., HBr) | 7-(Halovinyl)quinoline | 1. Electrophilic attack by H⁺ on the terminal alkyne carbon. 2. Formation of a vinylic carbocation. 3. Nucleophilic attack by Br⁻ on the carbocation. |

| Halogenation | Halogen (e.g., Br₂) | 7-(1,2-Dihaloethenyl)quinoline | 1. Electrophilic attack by a polarized Br atom. 2. Formation of a cyclic halonium ion intermediate. 3. Nucleophilic attack by Br⁻. |

The sp-hybridized carbons of the ethynyl group impart a degree of electrophilicity to the triple bond, allowing it to undergo nucleophilic addition, particularly with strong nucleophiles. This type of reaction is less common for isolated alkynes but is facilitated by the electron-withdrawing quinoline ring.

The general mechanism involves the attack of a nucleophile on one of the alkyne carbons, forming a vinylic carbanion. This intermediate is then protonated or reacts with an electrophile to yield the final product. chemguide.co.uk

The ethynyl group can undergo both oxidation and reduction, providing pathways to other functional groups.

Oxidation: Oxidizing agents can cleave the triple bond or convert it into other functionalities. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the triple bond to yield carboxylic acids. In the case of this compound, this would lead to the formation of quinoline-7-carboxylic acid.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using specific catalysts allows for controlled reduction.

Reduction to Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form a cis-alkene, yielding 7-vinylquinoline.

Reduction to Alkane: Complete reduction to the corresponding alkane, 7-ethylquinoline, can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. savemyexams.com Reducing agents like sodium borohydride (B1222165) may also be used under specific conditions.

Table 2: Oxidation and Reduction of the Ethynyl Moiety

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or O₃ | Quinoline-7-carboxylic acid |

| Reduction | H₂ / Lindlar's Catalyst | 7-Vinylquinoline |

| Reduction | H₂ / Pd/C | 7-Ethylquinoline |

Nucleophilic Addition to the Triple Bond

Quinoline Ring Reactivity and Substituent Effects at the C-7 Position

The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. numberanalytics.com Its reactivity in substitution reactions is a composite of these two components. Electrophilic substitution generally occurs on the more electron-rich benzene ring, while nucleophilic substitution is more characteristic of the electron-deficient pyridine ring. imperial.ac.uk The ethynyl group at the C-7 position exerts a significant electronic influence on this reactivity.

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring preferentially occurs at the C-5 and C-8 positions. numberanalytics.comimperial.ac.uk This regioselectivity is governed by the formation of the most stable Wheland intermediate, which avoids disrupting the aromaticity of the adjacent ring. imperial.ac.ukmasterorganicchemistry.com

The ethynyl group is known to be electron-withdrawing due to its sp-hybridized carbons. When placed at the C-7 position, it deactivates the benzene portion of the quinoline ring towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted quinoline. The deactivating effect is strongest at the ortho (C-6, C-8) and para (no direct para position) positions relative to the substituent. Therefore, the presence of the C-7 ethynyl group would be expected to further disfavor substitution at C-8 and C-6, potentially altering the typical C-5/C-8 substitution pattern or requiring more forcing conditions to achieve a reaction.

Nucleophilic aromatic substitution (SNAr) on heterocyclic rings is less common than electrophilic substitution and generally requires the presence of a good leaving group and strong activation by electron-withdrawing groups. allen.inlibretexts.org In the quinoline system, such reactions are more likely to occur on the pyridine ring, typically at the C-2 or C-4 positions, especially if a halide is present.

Electrophilic Substitution on the Quinoline Heterocycle

Chemo- and Regioselectivity in this compound Reactions

The presence of multiple reactive sites in this compound—namely the quinoline ring system and the terminal alkyne—gives rise to considerations of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity describes the preference for reaction at a specific position within a molecule. thalesnano.comlibretexts.org

In the context of this compound, a reaction can potentially occur at the C≡C triple bond, the nitrogen atom of the quinoline, or at various carbon atoms on the aromatic rings through electrophilic substitution. total-synthesis.combyjus.commasterorganicchemistry.com The outcome of a given reaction is dictated by the nature of the reagents and the reaction conditions. numberanalytics.com

Chemoselectivity: Catalytic hydrogenation is a prime example where chemoselectivity is crucial. The quinoline ring system can be hydrogenated, as can the ethynyl triple bond. Studies on the hydrogenation of complex molecules containing multiple reducible groups show that specific catalysts can favor the reduction of one group over another. thalesnano.comucla.edu For instance, in a molecule containing both quinoline and another heterocycle like pyrazine, conditions can be optimized to selectively reduce the quinoline ring. ucla.edu The challenge in the hydrogenation of quinolines is often controlling the reaction to achieve partial reduction (e.g., to 1,2-dihydroquinoline) without proceeding to full saturation (tetrahydroquinoline), a feat that requires precise control of the catalyst and hydrogen source. nih.gov This demonstrates that the quinoline moiety is highly susceptible to catalytic reduction. Conversely, under conditions tailored for alkyne reduction, it would be possible to selectively hydrogenate the ethynyl group to an ethyl or vinyl group while leaving the aromatic quinoline core intact.

Regioselectivity: Regioselectivity is observed in reactions occurring on the quinoline ring itself. In electrophilic aromatic substitution, the existing ethynyl group and the fused benzene ring influence the position of attack by an incoming electrophile. libretexts.org The directing effects of substituents determine whether substitution occurs at the C5, C6, or C8 positions.

A clear example of regioselectivity in related systems is seen in the Sonogashira coupling of di-substituted quinolines. In a molecule like 2-bromo-4-iodo-quinoline, the coupling reaction with a terminal alkyne occurs preferentially at the carbon bearing the more reactive iodide leaving group. libretexts.org This principle of selective reaction at the most reactive site is fundamental to regiocontrol.

Furthermore, cycloaddition reactions involving the ethynyl group are expected to be highly regioselective. nih.govrsc.org For example, in a 1,3-dipolar cycloaddition with a dipole like a nitrilimine, the reaction with the alkyne of this compound would almost exclusively yield one of the two possible regioisomeric spiro-products. mdpi.comrsc.org

Advanced Coupling Reactions in this compound Chemistry

The terminal alkyne functionality makes this compound a valuable building block in various carbon-carbon bond-forming reactions, particularly palladium- and copper-catalyzed cross-couplings. wikipedia.orgorganic-chemistry.org These methods are central to the synthesis of complex organic materials, natural products, and pharmaceuticals. scirp.org

Homo- and Heterocoupling Reactions

Heterocoupling Reactions: this compound readily participates in heterocoupling reactions, where it is joined to a different molecular fragment. The most prominent of these is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. masterorganicchemistry.com In this context, this compound can be coupled with a wide array of halogenated aromatic and heteroaromatic compounds to produce more complex structures. A key synthetic route to ethynylquinolines itself involves a heterocoupling reaction between a chloroquinoline and a protected alkyne, such as 2-methyl-3-butyn-2-ol, followed by deprotection. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl Halide (Ar-X) | Pd(PPh₃)₄ / CuI | 7-(Arylethynyl)quinoline | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Vinyl Halide (R₂C=CR-X) | PdCl₂(PPh₃)₂ / CuI | 7-(Enynyl)quinoline | libretexts.org |

| Castro-Stephens Coupling | Aryl Iodide (Ar-I) | Cu(I) Acetylide (pre-formed) | 7-(Arylethynyl)quinoline | beilstein-journals.org |

| Synthesis of Ethynylquinoline | 7-Chloroquinoline (B30040) | Pd Catalyst / 2-methyl-3-butyn-2-ol | 7-(Ethynyl)quinoline (after deprotection) | researchgate.net |

Homocoupling Reactions: Homocoupling involves the joining of two identical molecules. For terminal alkynes like this compound, this is typically achieved through oxidative coupling reactions such as the Glaser or Hay coupling. rsc.orgmdpi.com These reactions utilize a copper catalyst and an oxidant (often oxygen from the air) to dimerize the alkyne, forming a symmetrical buta-1,3-diyne. researchgate.net The homocoupling of this compound yields 1,4-bis(7-quinolyl)buta-1,3-diyne, a key intermediate for longer conjugated systems. researchgate.netresearchgate.net

| Reaction Type | Starting Material | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Glaser Coupling | This compound | Cu(I) salt, Base, O₂ | 1,4-Bis(7-quinolyl)buta-1,3-diyne | rsc.org |

| Hay Coupling | This compound | CuCl / TMEDA, O₂ | 1,4-Bis(7-quinolyl)buta-1,3-diyne | beilstein-journals.org |

| Eglinton Coupling | This compound | Cu(OAc)₂, Pyridine | 1,4-Bis(7-quinolyl)buta-1,3-diyne | rsc.org |

Oxidative Dimerization for Polyynes

Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds. nih.gov These rigid-rod molecules are of significant interest for applications in molecular nanotechnology and materials science. The synthesis of polyynes often relies on the iterative oxidative dimerization of terminal alkynes. mdpi.com

The compound this compound serves as an essential building block in this field. Its oxidative dimerization, typically via Glaser-Hay coupling, produces 1,4-bis(7-quinolyl)buta-1,3-diyne with excellent yields when catalyzed by cuprous chloride. researchgate.net This symmetrical diyne can be further elaborated. By functionalizing the quinoline rings (e.g., through halogenation) and then performing subsequent heterocoupling reactions, the conjugated polyyne chain can be extended, demonstrating the modularity of this synthetic approach. The quinoline moieties act as bulky, stabilizing end-caps for the otherwise unstable polyyne chain.

The general strategy involves:

Dimerization: Homocoupling of this compound to form the butadiyne derivative. researchgate.net

Functionalization: Introduction of a reactive handle (e.g., a halogen) onto the quinoline rings of the dimer.

Chain Extension: Heterocoupling of the functionalized dimer with another terminal alkyne (which could be this compound itself or another derivative) to create a longer polyyne.

This iterative process allows for the construction of well-defined, monodisperse polyynes, where the quinoline groups provide stability and influence the electronic properties of the final molecular wire.

Applications of 7 Ethynylquinoline in Advanced Research Disciplines

Applications in Medicinal Chemistry Research (Excluding Clinical Trials)

In the realm of medicinal chemistry, 7-ethynylquinoline serves as a critical precursor for creating novel small molecules with potential therapeutic value. ontosight.aiontosight.ai Its rigid structure and reactive alkyne handle allow for its incorporation into larger, more complex molecules through powerful chemical reactions like the Sonogashira coupling. researchgate.netnih.gov

The quinoline (B57606) core is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide array of biological activities. researchgate.netnih.govrsc.org The addition of the ethynyl (B1212043) group at the 7-position provides a key point for diversification, enabling chemists to synthesize libraries of compounds for screening against various diseases.

The this compound moiety is a feature in several complex synthetic molecules investigated for their anticancer properties. ontosight.aiontosight.aiontosight.ai For instance, the compound 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[2-(4-phenylphenyl)ethynyl]quinoline-3-carbonitrile (CHEMBL307769) is a quinoline derivative noted for its potential to inhibit cancer cell growth. ontosight.ai

Research into related quinoline structures further highlights the scaffold's potential. A study on 7-aminoquinoline-5,8-diones, which are structurally related to the natural antitumor antibiotic lavendamycin, yielded derivatives with potent cytotoxic activity. researchgate.net One such derivative, 7-amino-2-(8'-quinolinyl)quinoline-5,8-dione, demonstrated significant activity against human breast cancer cells. researchgate.net These findings underscore the utility of the 7-substituted quinoline core in the design of new anticancer agents. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of a 7-Substituted Quinoline Derivative

| Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7-amino-2-(8'-quinolinyl)quinoline-5,8-dione | MDA468-NQ16 (Breast Cancer) | 190 nM | researchgate.net |

| 7-amino-2-(8'-quinolinyl)quinoline-5,8-dione | MDA468-WT (Breast Cancer) | 140 nM | researchgate.net |

The quinoline framework is an emerging template for the design of novel anti-inflammatory agents. nih.gov Derivatives are being explored as inhibitors of key targets in inflammatory pathways, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and various pro-inflammatory cytokines. ontosight.ainih.gov Specifically, quinoline derivatives like CHEMBL307769, which contains the this compound core, have been identified for their potential to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokine production. ontosight.ai While research into this compound-specific anti-inflammatory agents is still developing, the broader success of the quinoline class suggests this is a promising area for future investigation. ontosight.ainih.gov

The this compound scaffold has been instrumental in the development of novel antiviral agents. In a notable example of structure-guided drug design, a quinoline group was attached via an ethynyl linker to a 7-deaza-adenine nucleoside. nih.gov This created a potent and selective inhibitor of the SARS-CoV-2 N7-methyltransferase (nsp14), an enzyme crucial for viral RNA translation and immune evasion. researchgate.netnih.gov These compounds showed moderate antiviral activity against SARS-CoV-2 in cell culture experiments. nih.gov

In the antibacterial domain, derivatives of 7-chloroquinoline (B30040) have been used to create hybrid compounds targeting the Pseudomonas aeruginosa quorum sensing (QS) system, a key communication pathway for bacterial virulence. mdpi.com One such compound, linked via a 1,3,4-oxadiazole (B1194373) ring, significantly reduced the synthesis of the virulence factor pyocyanin (B1662382) by over 70%, highlighting the potential of these scaffolds to combat bacterial pathogens without being directly bactericidal. mdpi.com

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. The this compound scaffold has been incorporated into molecules designed to probe these interactions with high specificity.

Derivatives of this compound have been studied for their specific interactions with key enzymes.

Enzyme Inhibition in Cancer: Analogs of 7-aminoquinoline-5,8-dione (B3356023) were specifically evaluated as agents directed at the enzyme NAD(P)H:quinone oxidoreductase (NQO1), which is overexpressed in many tumors. researchgate.net Metabolism studies showed that the 7-amino analogues were generally better substrates for NQO1 than their acetylated counterparts. researchgate.net Interestingly, some of the most potent compounds were poor NQO1 substrates, suggesting their cytotoxic mechanism may involve other targets. researchgate.net

Enzyme Inhibition in Viruses: The antiviral activity of the this compound-containing nucleoside analogues is based on a highly specific ligand-target interaction. nih.gov Docking experiments revealed that the selectivity of these compounds for the viral nsp14 N7-methyltransferase over its human counterpart stems from the positioning of the C7-substitution (the ethynyl-quinoline group) within a specific S-adenosylmethionine (SAM) entry tunnel present only in the viral enzyme's structure. nih.gov

DNA Intercalation: On a broader level, quinoline-based compounds are known to inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.gov The mechanism often involves the quinoline moiety intercalating into the DNA structure, which in turn causes a conformational change in the enzyme that prevents it from performing its catalytic function. nih.gov

Table 2: Investigated Molecular Targets for 7-Substituted Quinoline Derivatives

| Derivative Class | Molecular Target | Research Context | Reference |

|---|---|---|---|

| 7-Aminoquinoline-5,8-diones | NAD(P)H:quinone oxidoreductase (NQO1) | Anticancer | researchgate.net |

| This compound-linked 7-deaza-adenine nucleosides | SARS-CoV-2 nsp14 N7-methyltransferase | Antiviral | nih.gov |

| 7-Chloroquinoline-based 1,3,4-oxadiazoles | P. aeruginosa Quorum Sensing System | Antibacterial / Antivirulence | mdpi.com |

| General Quinoline Analogues | DNA Methyltransferase 1 (DNMT1) | Anticancer / Epigenetics | nih.gov |

Compound Names Mentioned in this Article

this compound

4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[2-(4-phenylphenyl)ethynyl]quinoline-3-carbonitrile

7-amino-2-(8'-quinolinyl)quinoline-5,8-dione

Lavendamycin

7-chloroquinoline

Pyocyanin

S-adenosylmethionine

Mechanism of Action Studies at the Molecular Level

Modulation of Specific Biochemical Pathways

The ability of quinoline derivatives to interact with biological macromolecules has positioned them as important structures in the design of therapeutic agents. Research has shown that compounds based on the quinoline framework can modulate various biochemical pathways, primarily through enzyme inhibition.

Derivatives of this compound have been instrumental in the development of highly potent and selective enzyme inhibitors. In a notable study, the this compound moiety was incorporated into 7-deaza-adenosine nucleoside analogues. These synthesized compounds were evaluated as inhibitors of coronavirus nsp14 N7-methyltransferase (N7-MTase), an enzyme essential for viral RNA capping, which protects the viral RNA from immune detection and ensures its efficient translation. nih.govresearchgate.netresearchgate.net The results demonstrated that analogues containing a 7-(quinolin-3-yl)ethynyl group were potent inhibitors of the N7-MTase activity of SARS-CoV and SARS-CoV-2. nih.gov One such compound exhibited subnanomolar inhibitory activity (IC₅₀) against the viral enzyme and was significantly less active against the corresponding human enzyme, highlighting its selectivity. nih.govresearchgate.net Docking studies suggested that the C7-substituent, including the ethynylquinoline group, fits into a specific entry tunnel in the viral enzyme's structure that is absent in the human counterpart, which may account for the observed selectivity. researchgate.netresearchgate.net

Broader studies on quinoline-based compounds have revealed their capacity to inhibit a wide range of enzymes that act on DNA. For instance, various quinoline derivatives have demonstrated low micromolar inhibitory effects on human DNA methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.org Some of these compounds were also found to inhibit other enzymes involved in DNA processing, such as HIV reverse transcriptase and base excision repair DNA glycosylases. biorxiv.org The mechanism for some of these inhibitors involves intercalation into the DNA substrate, which induces a conformational change in the enzyme, moving its catalytic domain away from the target site. biorxiv.org

Furthermore, the general class of quinoline compounds has been investigated for its ability to modulate pathways associated with multidrug resistance (MDR) in cancer. A key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic drugs out of cancer cells. wikipedia.orgnih.gov Certain quinoline derivatives have shown the ability to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs. nih.gov While not specific to the 7-ethynyl isomer, this inhibitory action represents an important biochemical modulation pathway for the broader quinoline family.

Table 1: Examples of Biochemical Pathway Modulation by Quinoline Derivatives

| Quinoline Derivative Studied | Target Enzyme/Pathway | Observed Effect | Research Focus |

|---|---|---|---|

| 7-(Quinolin-3-yl)ethynyl-7-deaza-adenosine | Coronavirus nsp14 N7-MTase | Potent and selective inhibition nih.govresearchgate.net | Antiviral Agent Development |

| General Quinoline Analogues | DNA Methyltransferases (e.g., DNMT1, CamA) | Low micromolar inhibition biorxiv.org | Epigenetic Therapy, Antibacterials |

| General Quinoline Analogues | HIV Reverse Transcriptase | Abolished activity at 50 µM biorxiv.org | Antiviral Agent Development |

| General Quinoline Derivatives | P-glycoprotein (P-gp) Efflux Pump | Inhibition of drug efflux | Cancer Chemosensitization |

| 6-Ethynylisoquinoline (Isomer) | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inhibition of pro-inflammatory enzymes | Anti-inflammatory Research |

Prodrug Design and Development

The prodrug approach is a strategy in drug design where a pharmacologically less active derivative of a drug is created to overcome limitations such as poor solubility, rapid metabolism, or lack of site-specific delivery. nih.gov The prodrug is designed to be converted into the active drug within the body through metabolic processes. nih.gov

The this compound structure serves as a key building block in the design and synthesis of complex bioactive molecules, a process central to modern drug development which shares principles with prodrug design. Its rigid structure and reactive ethynyl group allow it to be integrated into larger molecular scaffolds to enhance binding affinity and selectivity for a specific biological target.

A prime example is its use in creating novel nucleoside analogues targeting viral enzymes. nih.govresearchgate.net In these studies, this compound is not the drug itself but a crucial fragment attached to a core molecule (like 7-deaza-adenosine) to create a final, highly active compound. nih.govresearchgate.netresearchgate.net The synthesis involves a Sonogashira cross-coupling reaction to link the ethynylquinoline moiety to a halogenated nucleoside precursor. nih.govresearchgate.netresearchgate.net This modular synthesis allows for the creation of a library of compounds with different substituents to optimize biological activity. While these final compounds are potent inhibitors, related derivatives, such as their monophosphate forms, have been described as prodrugs that can be more easily transported into cells before being converted to the active triphosphate form. nih.gov This highlights the dual role of the ethynylquinoline scaffold: both as a component of a directly active inhibitor and as part of a larger structure that can be adapted into a prodrug.

Applications in Catalysis Research

Catalysis is a fundamental process in chemistry where the rate of a reaction is increased by a substance known as a catalyst. savemyexams.com Catalysts can be classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). savemyexams.comchemguide.co.uk this compound and its derivatives are relevant in both the synthesis of catalysts and as components in catalytic reactions, primarily within the domain of homogeneous catalysis.

This compound as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov The properties of the resulting metal complex, including its catalytic activity, are heavily influenced by the nature of its ligands. mdpi.comrsc.org this compound is an effective ligand due to the presence of the quinoline nitrogen atom and the π-system of the ethynyl group, both of which can coordinate with a metal center.

Research has demonstrated the use of ethynylquinolines in the preparation of ligands for various transition metals. For instance, 2-ethynylquinoline (B1355119) has been used to prepare bi- and tridentate ligands for copper-catalyzed reactions. researchgate.net The isomer 8-ethynylquinoline (B560947) is also explicitly noted for its use as a ligand in coordination chemistry to form complexes with catalytic properties. Furthermore, iron(II) complexes have been synthesized featuring ligands that incorporate a quinoline moiety attached via an alkyne linker, demonstrating the viability of this structural motif in creating complex organometallic structures. acs.org

The quinoline ring system readily coordinates with a variety of transition metals, including palladium, copper, nickel, and ruthenium, to form stable complexes. researchgate.netscribd.commdpi.com The synthesis of ethynylquinolines themselves often relies on the formation of transient metal complexes. The Sonogashira reaction, a common method for preparing ethynylquinolines, proceeds via a catalytic cycle involving palladium and copper complexes where the halo-quinoline and alkyne substrates coordinate to the metal centers. researchgate.netscribd.com

Beyond these transient species, stable metal complexes incorporating ethynylquinoline-based ligands have been synthesized and characterized. Ruthenium complexes containing substituted 4-ethynylquinoline (B1315246) have been reported. capes.gov.bracs.org The coordination typically occurs through the nitrogen atom of the quinoline ring, and potentially through interaction with the ethynyl triple bond, making it a versatile ligand for organometallic synthesis. acs.org

The electronic and steric properties of a ligand are critical in determining the efficacy of a metal catalyst. mdpi.com The ligand sphere can influence the catalyst's activity (reaction rate) and selectivity (directing the reaction to form a specific product). nih.govrsc.org

The this compound ligand possesses an electron-withdrawing ethynyl group, which modulates the electron density on the quinoline ring and, consequently, on the coordinated metal center. This electronic tuning can significantly impact the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination. vulcanchem.com Studies on other catalytic systems have shown that ligand choice can dramatically alter reaction outcomes. For example, in the gold-catalyzed hydroarylation of alkynes, changing the phosphine (B1218219) ligand resulted in a complete switch in the regioselectivity of the reaction. nih.gov Similarly, the aromaticity of the ligand can play a role in the catalytic cycle, where dearomatization and rearomatization of the ligand can provide a thermodynamic driving force for the reaction. rsc.org While specific studies detailing the precise influence of the this compound ligand are emerging, these general principles indicate its strong potential to control catalytic activity and selectivity through electronic modulation and steric effects.

Formation of Metal-Quinoline Complexes

Design of Next-Generation Catalytic Materials

The ethynyl group on the this compound molecule presents a potential site for coordination with metal centers, a common strategy in the design of catalysts. However, a review of current scientific literature does not yield significant research specifically focused on the application of this compound as a primary component or ligand in the design of next-generation catalytic materials. While palladium and copper catalysts are noted in the synthesis of derivatives of this compound, this pertains to the synthesis of the molecules themselves rather than the use of the compound as part of a catalytic system. googleapis.com

Applications in Materials Science Research

In materials science, the quinoline scaffold is valued for its rigid structure and electronic properties. The addition of an ethynyl group provides a reactive handle for polymerization or functionalization, allowing for its incorporation into larger, more complex material systems.

The broader class of quinoline derivatives has been recognized for its potential in creating advanced functional materials, particularly in the field of third-generation photovoltaics. researchgate.net These derivatives are explored for use in dye-sensitized solar cells and as emission layers in organic light-emitting diodes (OLEDs). researchgate.net

While specific research detailing the integration of this compound into these particular photovoltaic or OLED applications is not prominent, its structure is suitable for such purposes. The ethynyl group allows it to act as a monomer or a key building block. Complex derivatives of this compound have been synthesized for research purposes, primarily in the field of medicinal chemistry, which can be considered highly specialized functional materials. ontosight.aiontosight.ai These molecules demonstrate how the this compound core can be elaborated into larger, intricate structures with specific interactive capabilities. ontosight.aiontosight.ai

Table 1: Examples of Synthesized Functional Molecules Derived from a this compound Core

| Compound ID | Full Chemical Name | Primary Research Area |

|---|---|---|

| CHEMBL65790 | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[2-(pyridin-2-yl)ethynyl]quinoline-3-carbonitrile | Medicinal Chemistry, Oncology ontosight.ai |

This table showcases complex molecules synthesized using a this compound scaffold, highlighting their development as specialized functional materials.

The terminal alkyne of the ethynyl group makes this compound theoretically suitable for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a form of "click chemistry." This reaction is a powerful tool for the surface functionalization of nanomaterials. Despite this potential, specific research detailing the use of this compound in the synthesis of nanomaterials or nanocomposites has not been identified.

There is no available research data indicating the use of this compound in the synthesis or surface modification of quantum dots.

While the functional groups of this compound make it a candidate for attachment to nanoparticle surfaces, there are no specific studies in the reviewed literature that document its use in the synthesis or functionalization of nanoparticles for research applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[2-(pyridin-2-yl)ethynyl]quinoline-3-carbonitrile |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[2-(4-phenylphenyl)ethynyl]quinoline-3-carbonitrile |

Click Chemistry and Bioorthogonal Applications of 7 Ethynylquinoline

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that proceeds under mild, often aqueous, conditions. nih.govpcbiochemres.com It exhibits a significant rate acceleration compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. beilstein-journals.orgorganic-chemistry.org The reaction's robustness and compatibility with a wide range of functional groups have made it a cornerstone of bioconjugation and materials science. nih.govbeilstein-journals.org

Reaction Kinetics and Efficiency in Complex Environments

The kinetics of CuAAC are a critical factor in its utility, particularly in complex biological environments where reaction partners may be present at low concentrations. The reaction rate is dependent on the concentrations of the azide (B81097), alkyne, and the copper(I) catalyst. nih.gov In many cases, the reaction exhibits second-order dependence on the copper concentration, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. rsc.orgmdpi.com The use of specific ligands can significantly influence the reaction kinetics by stabilizing the copper(I) oxidation state and facilitating the catalytic process. biorxiv.orgmdpi.com

The efficiency of CuAAC in complex environments, such as cell lysates or even within living cells, is a testament to its bioorthogonality. The azide and alkyne functional groups are largely inert to the vast array of biological molecules, ensuring that the reaction proceeds with high specificity. biorxiv.orgpcbiochemres.com This has enabled a wide range of applications, from the labeling of proteins and glycans to the synthesis of complex bioconjugates for therapeutic and diagnostic purposes. aurigeneservices.combiorxiv.org

Several factors can influence the kinetics and efficiency of CuAAC in these environments:

Ligand Choice: The selection of a copper-chelating ligand is crucial. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives can accelerate the reaction and protect the copper catalyst from oxidation and sequestration by cellular components. mdpi.com

Reactant Concentration: As with any reaction, higher concentrations of the azide and alkyne lead to faster reaction rates. However, in biological settings, concentrations are often limited by solubility and potential toxicity.

Cellular Environment: The intracellular environment can be reducing, which can help maintain the active Cu(I) state. However, the presence of thiols, such as glutathione, can also inhibit the reaction by coordinating to the copper catalyst. nih.gov

Regioselectivity and Triazole Isomer Formation

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed thermal cycloaddition which typically produces a mixture of 1,4- and 1,5-isomers. beilstein-journals.orgorganic-chemistry.org This high degree of control over the product's regiochemistry is a direct result of the copper-catalyzed mechanism.

The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. rsc.orgnih.gov Density functional theory (DFT) calculations have supported a stepwise mechanism where the copper catalyst coordinates to both the alkyne and the azide, guiding their approach and ensuring the formation of the 1,4-isomer. mdpi.comuio.no The formation of a six-membered copper metallacycle intermediate is a key step in the catalytic cycle, leading to the observed regioselectivity. organic-chemistry.org This precise control over isomer formation is critical for applications where the specific orientation of the linked molecules is important for function, such as in drug design and the development of specific protein binders.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. mdpi.com This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. axispharm.commagtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne upon cycloaddition. rsc.orgmagtech.com.cn

Design Principles for Activated Cyclooctyne Systems

The reactivity of a cyclooctyne in SPAAC is directly related to its degree of ring strain. The design of highly reactive yet stable cyclooctynes has been a major focus of research in this area. Several strategies have been employed to increase the reactivity of the cyclooctyne ring:

Ring Fusion: Fusing aromatic or other rings to the cyclooctyne backbone, as seen in dibenzocyclooctynes (DBCO or DIBO), significantly increases ring strain and accelerates the reaction rate. axispharm.comnih.gov

Fluorination: The introduction of fluorine atoms adjacent to the alkyne, as in difluorinated cyclooctynes (DIFO), enhances reactivity through electronic effects. magtech.com.cn

Heteroatom Incorporation: Replacing a carbon atom in the cyclooctyne ring with a heteroatom can also modulate the ring strain and reactivity.

The table below summarizes some common cyclooctyne systems and their approximate second-order rate constants for reaction with a model azide.

| Cyclooctyne System | Abbreviation | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne | OCT | ~10⁻³ |

| Difluorinated Cyclooctyne | DIFO | ~0.08 |

| Dibenzocyclooctyne | DBCO/DIBO | ~0.1 - 1.0 |

| Biarylazacyclooctynone | BARAC | >1.0 |

| Bicyclo[6.1.0]nonyne | BCN | High |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Biocompatibility Considerations for In Vitro Studies

A primary advantage of SPAAC is its excellent biocompatibility, making it well-suited for studies in living cells and organisms. axispharm.comacs.org The absence of a copper catalyst eliminates concerns about metal-induced toxicity. mdpi.com However, several factors must still be considered to ensure the biocompatibility of SPAAC reactions in in vitro settings:

Cyclooctyne Stability and Solubility: The cyclooctyne reagents should be stable in aqueous media and possess sufficient solubility to be delivered to cells. Poorly soluble cyclooctynes can aggregate and may exhibit off-target effects. mdpi.com

Reagent Concentration: While SPAAC is generally considered non-toxic, high concentrations of the cyclooctyne or azide partner could potentially perturb cellular processes. It is crucial to use the lowest effective concentrations.

Hydrophobicity: The bulky and often hydrophobic nature of some cyclooctynes can lead to non-specific binding to cellular components, potentially causing artifacts in imaging or labeling studies. acs.org The design of more hydrophilic cyclooctynes is an active area of research.

Reaction Kinetics: While faster kinetics are often desirable, very rapid reactions could potentially lead to off-target labeling if the probe is not cleared quickly from non-target areas. acs.org

The biocompatibility of SPAAC has been demonstrated in a wide range of in vitro applications, including the labeling of cell surface glycans, intracellular proteins, and nucleic acids. mdpi.comnih.gov

Integration of 7-Ethynylquinoline into Bioorthogonal Probes

The terminal alkyne of this compound makes it an ideal component for integration into bioorthogonal probes. researchgate.netresearchgate.net These probes are designed to undergo a specific chemical transformation, often resulting in a change in a physical property like fluorescence, upon reaction with a target molecule. nih.govrsc.org This "turn-on" response allows for the detection and imaging of specific biological events with high signal-to-noise ratios. rsc.org

This compound can be incorporated into various types of probes:

Fluorescent Probes: The quinoline (B57606) moiety itself is fluorescent, and its photophysical properties can be modulated by the click reaction. The formation of the triazole ring can alter the electronic structure of the molecule, leading to a change in fluorescence intensity or wavelength.

Raman Probes: The alkyne C≡C bond has a characteristic Raman scattering signal in a region of the spectrum that is relatively free from interference from biological molecules. acs.org This allows for the use of this compound-containing probes in stimulated Raman scattering (SRS) microscopy for imaging. ed.ac.uk

Affinity Probes: this compound can be attached to a molecule with affinity for a specific biological target, such as a protein or enzyme. After the probe binds to its target, a click reaction with a reporter molecule (e.g., a fluorophore or biotin) allows for the detection and identification of the target. nih.govnih.gov

The design of these probes often involves careful consideration of the linker between the this compound moiety and the rest of the probe to ensure proper folding, solubility, and accessibility to the target. nih.govrsc.org The development of bioorthogonal probes based on this compound and other alkynes continues to be an active area of research, with new probes being designed for a wide range of applications in cell biology, diagnostics, and drug discovery. nih.govresearchgate.netrsc.org

Non-Interfering Chemical Transformations in Biological Systems

Bioorthogonal reactions are designed to be non-interfering by definition, utilizing functional groups like azides and alkynes that are absent in most biological systems. pcbiochemres.comlumiprobe.com This allows for highly selective chemical transformations in complex cellular environments. escholarship.orgnih.gov The alkyne group on a molecule like this compound would theoretically make it a candidate for such reactions. However, no studies were found that specifically document the use of this compound as a probe for non-interfering chemical transformations within a biological context.

Applications in Chemical Biology Research

The applications of bioorthogonal chemistry in research are vast, enabling scientists to probe cellular functions with minimal perturbation. ru.nlmdpi.com

A primary application of click chemistry is the labeling of biomolecules for imaging. nih.govnih.govthermofisher.comepfl.ch A bioorthogonal probe containing an alkyne can be introduced into a cell and incorporated into a biomolecule of interest. This is followed by the introduction of a reporter molecule (e.g., a fluorescent dye) carrying a complementary azide group. The ensuing "click" reaction covalently links the dye to the biomolecule, allowing for its visualization. lumiprobe.comnih.govthermofisher.com While various quinoline-based fluorescent probes have been developed, nih.govsioc-journal.cnmdpi.com there is no specific mention of this compound being employed in this two-step labeling strategy for imaging studies.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique used to study newly synthesized proteins. gbiosciences.comnih.govfrontiersin.org In this method, cells are cultured with a non-canonical amino acid that contains a bioorthogonal handle (an azide or alkyne). This amino acid is incorporated into newly made proteins during translation. gbiosciences.comnih.gov These tagged proteins can then be detected or isolated using a complementary click chemistry reaction. Typically, methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG) are used. nih.govfrontiersin.org The search for literature did not yield any results indicating that this compound is used as, or incorporated into, a non-canonical amino acid for BONCAT studies.

The development of advanced diagnostic tools often leverages the high specificity and sensitivity of bioorthogonal chemistry. sfu.ca Probes can be designed to bind to specific disease biomarkers, with subsequent detection enabled by a highly efficient click reaction. researchgate.net This can form the basis for novel imaging agents or sensitive assays. nih.gov While the synthesis of various quinoline derivatives for potential therapeutic or diagnostic purposes is an active area of research, researchgate.netresearchgate.net no specific examples of this compound being developed or utilized as a key component in an advanced diagnostic tool via bioorthogonal methods were found.

Advanced Characterization Techniques for 7 Ethynylquinoline and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for the detailed structural analysis of 7-ethynylquinoline. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. emerypharma.com Both ¹H and ¹³C NMR are used to provide detailed information about the hydrogen and carbon skeletons of this compound and its derivatives.

In the ¹H NMR spectrum of a this compound derivative, such as 2-chloro-3-ethynyl-7-methoxy quinoline (B57606), the ethynyl (B1212043) proton typically appears as a singlet. For instance, in this specific derivative, the ethynyl proton signal is observed at 3.45 ppm. rsc.org The aromatic protons of the quinoline ring system exhibit complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to spin-spin coupling. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the ethynyl group in this compound derivatives show characteristic chemical shifts. For example, in 2-chloro-3-ethynyl-7-methoxy quinoline, the sp-hybridized carbons of the alkyne appear at approximately 84.0 and 79.2 ppm. rsc.org The carbon atoms of the quinoline ring resonate in the range of 117 to 159 ppm. rsc.org Substituents on the quinoline ring will influence the exact chemical shifts, which can be useful for confirming their position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (Ethynyl H) | ¹³C NMR (Ethynyl C) | ¹³C NMR (Quinoline Ring) | Reference |

|---|---|---|---|---|

| 2-chloro-3-ethynyl-7-methoxy quinoline | 3.45 (s, 1H) | 79.2, 84.0 | 117.3, 125.6, 127.2, 128.0, 138.0, 141.4, 144.5, 148.8, 159.1 | rsc.org |

| 2,7-dichloro-3-ethynylquinoline | 3.51 (s, 1H) | 81.6, 84.0 | 117.5, 123.8, 127.7, 128.3, 129.7, 137.2, 143.0, 146.1, 158.4 | rsc.org |

| 6-bromo-2-chloro-3-ethynylquinoline | 3.53 (s, 1H) | 82.5, 84.2 | 118.2, 127.2, 129.1, 130.1, 134.7, 141.3, 145.1, 152.6 | rsc.org |

Note: Chemical shifts are dependent on the specific derivative and solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.orgbeamonics.se In the context of this compound, FTIR is particularly useful for confirming the presence of the key ethynyl and quinoline moieties. thermofisher.com

The most characteristic absorption bands for this compound in an FTIR spectrum include:

≡C-H Stretch: A sharp, weak to medium intensity band typically appears around 3300 cm⁻¹, which is indicative of the terminal alkyne C-H bond. uobabylon.edu.iq

C≡C Stretch: The carbon-carbon triple bond stretch is often observed as a weak, sharp band in the range of 2100-2260 cm⁻¹. The intensity of this band can be weak due to the low change in dipole moment during the vibration.

C=C and C=N Stretches: The aromatic quinoline ring exhibits several absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring typically appear in the 650-900 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern on the quinoline ring. specac.com

For instance, the IR spectrum of 2,7-dichloro-3-(2,2-dibromo-vinyl)-quinoline, a related derivative, shows characteristic peaks at 3035, 1074, and 829 cm⁻¹. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ethynyl (≡C-H) | Stretch | ~3300 | Sharp, Weak-Medium |

| Ethynyl (C≡C) | Stretch | 2100-2260 | Sharp, Weak |

| Quinoline (C=C, C=N) | Ring Stretch | 1400-1600 | Medium-Strong |

| Aromatic (C-H) | Out-of-plane Bend | 650-900 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, offering a complementary perspective to FTIR spectroscopy. renishaw.comelodiz.com It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the C≡C bond of the ethynyl group in this compound.

Key features in the Raman spectrum of this compound would include:

C≡C Stretch: A strong and sharp peak corresponding to the carbon-carbon triple bond stretch is expected in the 2100-2200 cm⁻¹ region. This band is often more intense in Raman than in FTIR spectra.

Quinoline Ring Vibrations: The breathing modes of the quinoline ring system typically give rise to strong and characteristic bands in the Raman spectrum. For example, the ring breathing mode of a polystyrene ring, a similar aromatic structure, is found around 1000 cm⁻¹. renishaw.com

C-H Vibrations: The aromatic and ethynyl C-H stretching vibrations are also observable, typically above 3000 cm⁻¹. renishaw.com

The ability of Raman spectroscopy to differentiate between polymorphs, or different crystalline forms of a compound, can be valuable for solid-state characterization of this compound derivatives. spectroscopyonline.com

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions, providing insights into the electronic transitions within a molecule. eag.comprocess-insights.com For aromatic compounds like this compound, this technique is used to study the π-electron system.

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* transitions. researchgate.net The presence of the ethynyl group in conjugation with the quinoline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The absorption spectrum of quinoline derivatives generally falls within the range of 280 to 510 nm. researchgate.net

The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity values are characteristic of the compound and can be used for quantitative analysis. chromedia.org For example, some quinoline derivatives are known to absorb in the 300 to 500 nm range. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. measurlabs.com This technique is particularly useful for analyzing complex mixtures and for the purification and identification of this compound derivatives. nih.govwellcomeopenresearch.org

In a typical LC-MS analysis, the sample is first separated by the LC system, and then the eluent is introduced into the mass spectrometer. auroraprosci.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For example, the [M+H]⁺ ion for 2-chloro-3-ethynyl-7-methoxy quinoline was found at m/z 218.0375, which corresponds to the calculated value of 218.0373 for the molecular formula C₁₂H₈ClNO. rsc.org

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable information about the structure of the molecule. sciex.com Common fragmentation pathways for quinoline derivatives may involve the loss of substituents or the cleavage of the quinoline ring system. This data, in conjunction with other spectroscopic information, is crucial for the unambiguous identification of this compound and its derivatives.

Table 3: High-Resolution Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 2-chloro-3-ethynyl-7-methoxy quinoline | C₁₂H₈ClNO | 218.0373 | 218.0375 | rsc.org |

| 2,7-dichloro-3-ethynylquinoline | C₁₁H₅Cl₂N | 221.9877 | 221.9870 | rsc.org |

| 6-bromo-2-chloro-3-ethynylquinoline | C₁₁H₅BrClN | 265.9372 | 265.9379 | rsc.org |

Diffraction and Scattering Techniques for Structural Information

Advanced diffraction and scattering methods are indispensable for elucidating the structural characteristics of materials from the atomic to the nanoscale. nih.gov For this compound and its derivatives, particularly in polymeric or crystalline forms, these techniques provide critical insights into molecular arrangement, crystal structure, and larger-scale morphology.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the physical properties of crystalline and polycrystalline materials. malvernpanalytical.comanton-paar.com It provides detailed information on crystal structure, phase composition, atomic spacing, and crystallite size. anton-paar.comcas.cz The fundamental principle of XRD is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. anton-paar.comthermofisher.com The resulting diffraction pattern is unique to a specific crystalline material, acting as a "fingerprint" for identification. ucmerced.eduforcetechnology.com

For derivatives of this compound, single-crystal XRD is the definitive method for determining precise three-dimensional molecular structures. Researchers have successfully used this technique to solve the molecular structures of various complex quinoline derivatives, confirming their chemical architecture. researchgate.netmdpi.commdpi.com The analysis yields precise bond lengths, bond angles, and unit cell dimensions, which are crucial for understanding structure-property relationships. cas.cz

In the case of polymers derived from this compound, XRD is typically used in its powder diffraction form (XRPD). malvernpanalytical.com This application helps determine the degree of crystallinity, identifying whether the polymer has an ordered (crystalline) or disordered (amorphous) structure in the solid state. cas.czmdpi.com For instance, the XRD patterns of novel conjugated copolymers have revealed their amorphous nature, which significantly influences their electronic properties. mdpi.com

Below is a table representing the type of crystallographic data that can be obtained from a single-crystal XRD analysis of a hypothetical this compound derivative.

| Parameter | Value | Description |

| Empirical Formula | C₁₁H₇N | The elemental composition of the molecule. |

| Formula Weight | 153.18 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 16.0 Å | The lengths of the unit cell axes. researchgate.net |

| α = 90°, β = 105°, γ = 90° | The angles between the unit cell axes. researchgate.net | |

| Volume | 791.3 ų | The volume of the unit cell. |

| Density (calculated) | 1.285 g/cm³ | The calculated density of the crystal. |

This table is illustrative and represents typical data obtained from single-crystal XRD analysis for an organic compound.

Small-Angle Scattering (SAS)

Small-angle scattering (SAS) of X-rays (SAXS) and neutrons (SANS) is a technique used to probe the structure of matter on a length scale from angstroms to micrometers. osti.gov It is particularly valuable for studying non-crystalline and partially ordered systems, providing information about the size, shape, and distribution of nanoscale inhomogeneities. sioc-journal.cn The technique measures the intensity of X-rays or neutrons scattered by a sample at very small angles, which corresponds to large-scale structures. osti.gov

The following table shows representative data that could be obtained from a SAXS experiment on a solution of nanoparticles or polymeric micelles formed from a this compound derivative.

| Parameter | Value | Description |

| Radius of Gyration (Rg) | 5.2 nm | A measure of the root-mean-square distance of the object's parts from its center of mass. |

| Maximum Dimension (Dmax) | 15.0 nm | The largest dimension of the scattering particle. |

| Particle Shape Model | Ellipsoid | The best-fit geometric model describing the overall shape of the particles in solution. |

| Molecular Weight | 45 kDa | The estimated molecular weight of the scattering particle, often derivable from the scattering intensity. |

This table is for illustrative purposes and shows typical parameters derived from SAS data analysis.

Electron Microscopy (e.g., Transmission Electron Microscopy)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultrathin specimen (typically under 100 nm thick) to form an image. uni-due.dewikipedia.org Due to the small de Broglie wavelength of electrons, TEM can achieve resolutions down to the sub-nanometer scale, allowing for the visualization of individual atoms and molecules. nottingham.ac.ukthermofisher.comnanoscience.com This makes it a major analytical method in physical, chemical, and biological sciences. wikipedia.org

In the context of this compound derivatives, TEM is invaluable for the characterization of nanostructured materials. wikipedia.org For instance, if this compound is used as a monomer to synthesize polymers or as a building block for nanocomposites, TEM can directly visualize the resulting morphology. It can be used to determine particle size and shape, observe phase separation in polymer blends, and verify the successful encapsulation of nanoparticles within a polymeric matrix. nottingham.ac.ukwikipedia.org

Advanced TEM modes, such as Scanning Transmission Electron Microscopy (STEM), combine the principles of TEM with scanning techniques, allowing for analytical methods like energy-dispersive X-ray spectroscopy (EDS) to be performed with high spatial resolution for elemental mapping. uni-due.dethermofisher.com

Surface and Morphological Characterization Techniques

The surface properties and microscale morphology of materials are critical to their function, influencing everything from catalytic activity to biocompatibility. cicenergigune.comspectroscopyasia.com For materials based on this compound, particularly thin films and polymers, a suite of advanced techniques is available to characterize these attributes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. thermofisher.comwikipedia.org The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. bnl.gov The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which it was ejected and its chemical bonding environment. thermofisher.comphi.com